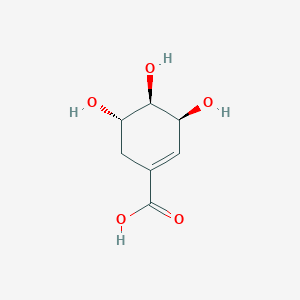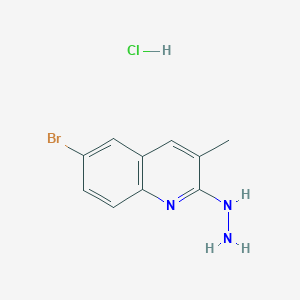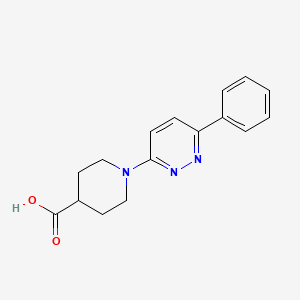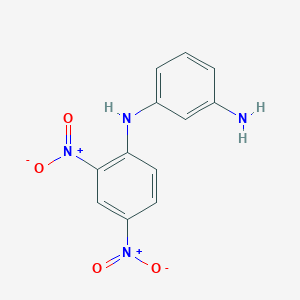
(+)-Shikimic acid
Descripción general
Descripción
(+)-Shikimic acid is a naturally occurring compound found in various plants and microorganisms. It is a key intermediate in the biosynthesis of aromatic amino acids and many secondary metabolites. This compound is particularly notable for its role in the production of the antiviral drug oseltamivir (Tamiflu), which is used to treat influenza.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(+)-Shikimic acid can be synthesized through several methods. One common approach involves the use of D-glucose as a starting material, which undergoes a series of enzymatic and chemical reactions to yield this compound. Another method involves the microbial fermentation of glucose using genetically engineered Escherichia coli strains that have been optimized to produce high yields of this compound.
Industrial Production Methods
Industrial production of this compound typically involves the extraction from the seeds of the star anise plant (Illicium verum). The seeds are processed to isolate the compound, which is then purified through crystallization and other techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and scalable alternative to plant extraction.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Shikimic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce quinic acid and other derivatives.
Reduction: Reduction of this compound can yield shikimate derivatives.
Substitution: It can participate in substitution reactions to form esters and other functionalized compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various shikimate esters, quinic acid, and other aromatic compounds that serve as intermediates in the synthesis of pharmaceuticals and other bioactive molecules.
Aplicaciones Científicas De Investigación
(+)-Shikimic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: In biological research, this compound is studied for its role in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms.
Medicine: The most well-known application is in the production of oseltamivir (Tamiflu), an antiviral drug used to treat influenza. It is also being investigated for its potential anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of various pharmaceuticals, agrochemicals, and food additives.
Mecanismo De Acción
(+)-Shikimic acid exerts its effects through the shikimate pathway, which is a metabolic route used by bacteria, fungi, algae, and plants to synthesize aromatic amino acids. The pathway involves several enzymatic steps, starting with the condensation of phosphoenolpyruvate and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Subsequent steps lead to the formation of this compound, which is then converted into chorismate, a precursor for aromatic amino acids and other secondary metabolites.
Comparación Con Compuestos Similares
(+)-Shikimic acid can be compared with other similar compounds such as:
Quinic acid: Another key intermediate in the biosynthesis of aromatic compounds, but with a different structure and reactivity.
Gallic acid: A phenolic acid with antioxidant properties, used in the synthesis of various pharmaceuticals and dyes.
Cinnamic acid: An aromatic acid used in the production of flavors, fragrances, and pharmaceuticals.
The uniqueness of this compound lies in its central role in the shikimate pathway and its importance in the synthesis of antiviral drugs like oseltamivir.
Propiedades
IUPAC Name |
(3S,4R,5S)-3,4,5-trihydroxycyclohexene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOHGGNKMLTUBP-ZLUOBGJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](C=C1C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B3318676.png)



![3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318690.png)
![3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318698.png)
![6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318703.png)
![6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318709.png)


